4-Aminobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C

One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.

Freely soluble in alcohol

Soluble in alkalis and ethane (C2H6)

For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page.

6.11 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis Precursor

- Tetrahydrofolate (THF) Synthesis: PABA serves as a crucial building block for bacteria, plants, and fungi in the biosynthesis of folate (vitamin B9) specifically, tetrahydrofolate (THF) []. THF plays a vital role in cellular processes like one-carbon metabolism and DNA synthesis [].

Medical Research

- Fibrotic Skin Disorders: The potassium salt of PABA is used as a medication under the brand name Potaba for treating specific fibrotic skin conditions like Peyronie's disease []. Research suggests PABA might influence collagen metabolism and fibroblast activity, potentially impacting scar formation []. However, the exact mechanism of action remains under investigation.

Important Note

PABA supplements are not generally recommended for healthy individuals with normal gut flora as they can synthesize PABA themselves [].

Material Science Applications

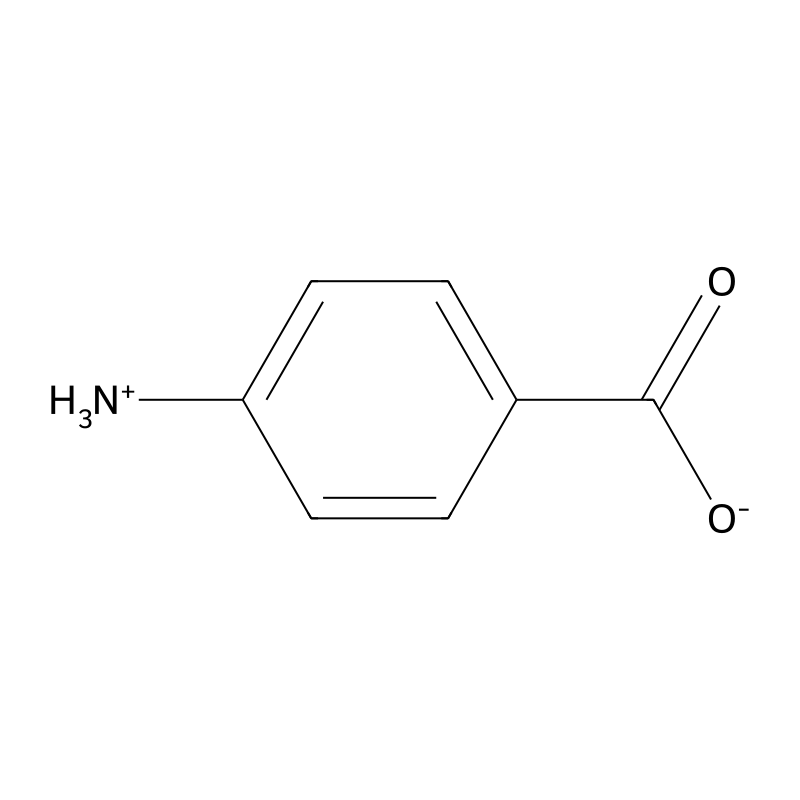

4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the molecular formula C₇H₇N₁O₂. It is characterized by a benzene ring that is substituted at the para position with both an amino group (–NH₂) and a carboxyl group (–COOH). This compound appears as a white crystalline solid, although commercial samples may exhibit a grayish hue. It is slightly soluble in water and is widely distributed in nature, particularly in foods such as liver, brewer's yeast, mushrooms, and whole grains .

4-Aminobenzoic acid plays a significant role as a precursor in the biosynthesis of folate in various organisms, including bacteria and plants. In humans, it is considered non-essential since it can be synthesized by gut microbiota .

Biological Role:

PABA serves as a precursor for folic acid synthesis in bacteria and some plants []. Folic acid is essential for DNA synthesis and cell division.

Drug Development:

PABA derivatives are being explored for their potential use in developing new drugs, including antifolates that target cancer cells with high folate requirements.

- Toxicity: PABA is generally considered non-toxic, with a high oral median lethal dose (LD50) in animals. However, allergic reactions can occur in some individuals [].

- Flammability: PABA is combustible but not readily flammable.

- Stability: PABA is relatively stable under normal storage conditions but can discolor on exposure to light and air.

- Acylation: The amino group can react with acetic anhydride to form an amide.

- Esterification: The carboxyl group can react with alcohols to produce esters.

- Oxidation: It can be oxidized using hydrogen peroxide or potassium permanganate to yield 4-nitrobenzoic acid or 4-benzoquinone, respectively .

- Formation of Schiff Bases: Reacting with aldehydes or ketones in the presence of acid can yield Schiff bases .

These reactions illustrate the versatility of 4-aminobenzoic acid in organic synthesis and its potential for generating various derivatives.

The synthesis of 4-aminobenzoic acid can be achieved through several methods:

- Reduction of 4-Nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using hydrogenation or chemical reducing agents.

- Hoffman Degradation: This process involves the degradation of terephthalic monoamide to yield 4-aminobenzoic acid.

- Biological Synthesis: In nature, it can be synthesized from chorismate via enzymatic reactions by certain bacteria and plants .

4-Aminobenzoic acid has diverse applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing drugs such as benzocaine, which is used as a local anesthetic.

- Cosmetics: Although its direct use has declined, derivatives are still found in some cosmetic products for their UV protection properties .

- Dyes and Pesticides: It is utilized in producing specialty azo dyes and biodegradable pesticides .

Studies have shown that 4-aminobenzoic acid interacts with various biological systems:

- Enzyme Inhibition: Research indicates that it inhibits acetylcholinesterase activity, which could impact neurotransmitter dynamics at synapses .

- Metal Complexation: It forms coordination complexes with metal ions such as zinc and copper, which exhibit antibacterial effects .

These interactions highlight its potential therapeutic applications and mechanisms.

Several compounds share structural similarities with 4-aminobenzoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Aminobenzoic Acid | Similar amino and carboxyl groups | Different position of amino group |

| 2-Aminobenzoic Acid | Similar functional groups | Different position of amino group |

| Sulfanilamide | Contains an amino group similar to PABA | Used primarily as an antibiotic |

| Benzocaine | Ester derivative of PABA | Used as a local anesthetic |

| Folic Acid | Contains PABA as a precursor | Essential vitamin for human health |

Each of these compounds has unique properties that differentiate them from 4-aminobenzoic acid while sharing functional similarities. The study of these compounds enhances our understanding of their biochemical roles and potential applications.

Classical Organic Synthesis Routes

Classical synthetic approaches to 4-aminobenzoic acid production have dominated industrial manufacturing for decades, establishing reliable and scalable methodologies that continue to serve as the backbone of commercial production. These time-tested routes leverage well-understood organic transformations and readily available starting materials to achieve consistent product quality and yield.

Reduction of 4-Nitrobenzoic Acid

The reduction of 4-nitrobenzoic acid stands as the most prevalent and industrially significant route for 4-aminobenzoic acid synthesis, representing approximately 60% of global production capacity [1] [2]. This transformation involves the selective reduction of the nitro group while preserving the carboxylic acid functionality, a process that requires careful control of reaction conditions to prevent over-reduction or side reactions.

The palladium-catalyzed hydrogenation method has emerged as the preferred industrial approach due to its exceptional selectivity and reproducibility [2]. Under optimized conditions, 4-nitrobenzoic acid undergoes quantitative conversion to 4-aminobenzoic acid using palladium on carbon catalyst at temperatures between 60-70°C and hydrogen pressures of 2-4 megapascals [2]. The process achieves remarkable yields of 96.2% with purities exceeding 99.2%, making it highly suitable for pharmaceutical-grade applications [2].

The reaction mechanism proceeds through a series of intermediate species, including azoxy compounds, azo compounds, and hydrazo derivatives, before final conversion to the desired amine product [3]. Under continuous flow conditions, the presence of sufficient hydrogen concentration in the aqueous phase enables rapid conversion of these intermediates to the final product, effectively minimizing their accumulation and improving overall process efficiency [3].

Alternative reducing agents include Raney nickel, which operates under milder conditions at room temperature but typically achieves lower yields in the range of 85-95% with purities between 92-96% [4]. While less efficient than palladium catalysts, Raney nickel systems offer economic advantages in large-scale operations where moderate purity requirements can be tolerated.

The sodium tetrahydroborate reduction represents another viable approach, particularly for laboratory-scale synthesis [5]. This method proceeds under aqueous conditions at 20°C for approximately 6 hours, achieving yields of 85% while maintaining excellent chemoselectivity [5]. The resulting product can be isolated as the hydrochloride salt through treatment with hydrogen chloride in ethyl acetate, facilitating purification and storage [5].

Hofmann Degradation of Terephthalic Acid Derivatives

The Hofmann degradation pathway offers an alternative synthetic route that utilizes terephthalic acid derivatives as starting materials, particularly methyl 4-formylbenzoate, which represents a major byproduct from terephthalic acid manufacturing processes [6]. This approach demonstrates the industrial principle of waste valorization, converting side-stream products into valuable chemical intermediates.

The process involves a multi-step sequence beginning with the amidation of methyl 4-chloroformylbenzoate using ammonia in aqueous solution [6]. The resulting methyl 4-carbamoylbenzoate undergoes subsequent Hofmann rearrangement under basic conditions to yield the desired 4-aminobenzoic acid product [6]. This transformation typically achieves yields in the range of 75-85% with purities between 88-92%, making it economically attractive for specific applications where moderate purity requirements are acceptable.

The Hofmann degradation route offers particular advantages in integrated chemical complexes where terephthalic acid production generates suitable feedstock materials [6]. The economic viability of this approach depends heavily on the availability and cost of methyl 4-formylbenzoate, which can vary significantly based on regional terephthalic acid production patterns and market demand.

Recent patent developments have focused on optimizing reaction conditions to minimize byproduct formation and improve overall atom economy [6]. These improvements include the use of phase-transfer catalysts to enhance reaction rates and the implementation of continuous processing techniques to reduce residence times and improve heat management.

Catalytic Hydrogenation Techniques

Advanced catalytic hydrogenation methods have revolutionized 4-aminobenzoic acid production by enabling more efficient, selective, and environmentally benign manufacturing processes. These techniques leverage sophisticated catalyst design and process optimization to achieve superior performance compared to traditional batch methods.

Flow-assisted synthesis technology represents a significant advancement in catalytic hydrogenation, offering continuous processing capabilities with enhanced mass transfer and heat management [3]. The FAST platform demonstrates complete conversion of 4-nitrobenzoic acid to 4-aminobenzoic acid under mild conditions using packed-bed reactors containing 5% palladium on carbon catalyst [3]. Operating temperatures of 80°C and hydrogen pressures between 5-10 bar enable quantitative conversion with yields exceeding 95% and purities reaching 98-99.5% [3].

The continuous flow approach provides several critical advantages over batch processing, including improved hydrogen saturation in the aqueous phase, which accelerates intermediate conversion and minimizes the accumulation of potentially problematic byproducts [3]. At optimal flow rates of 0.5-2.0 milliliters per minute, the process achieves complete substrate conversion while maintaining excellent selectivity for the desired amine product [3].

Catalyst loading optimization studies reveal that increasing palladium content from 2% to 8% weight ratio relative to substrate dramatically improves reaction rates while maintaining selectivity [3]. The linear relationship between catalyst concentration and conversion rate indicates the absence of external mass-transfer limitations under properly designed flow conditions [3].

Temperature and pressure optimization demonstrates that hydrogen pressure reduction from 10 bar to 5 bar significantly decreases reaction rates due to lower dissolved hydrogen concentrations [3]. However, the continuous flow configuration partially compensates for reduced pressure by maintaining saturated hydrogen levels throughout the reaction zone, enabling acceptable conversion rates even under reduced pressure conditions [3].

Recent developments in catalyst support modification have focused on enhancing catalyst stability and recyclability. Carbon-supported palladium catalysts demonstrate excellent stability over extended operation periods, with minimal deactivation observed after processing multiple reactor volumes [3]. The ability to recover and regenerate catalysts contributes significantly to the economic viability of continuous hydrogenation processes.

Novel Patent-Protected Synthesis Approaches

Contemporary patent literature reveals numerous innovative approaches to 4-aminobenzoic acid synthesis that address specific industrial challenges while offering potential competitive advantages. These proprietary methods typically focus on improving yields, reducing environmental impact, or enabling access to high-purity products for specialized applications.

Biotechnological production methods have gained considerable attention as sustainable alternatives to traditional chemical synthesis [7] [8]. Patent-protected fermentation processes utilize genetically engineered microorganisms to convert renewable feedstocks into 4-aminobenzoic acid through metabolic pathway engineering [7] [8]. The most successful implementations involve Corynebacterium glutamicum strains modified to overexpress para-aminobenzoate biosynthesis genes [8].

The engineered C. glutamicum system achieves remarkable production concentrations of 314 millimolar (equivalent to 43 grams per liter) under fermenter-controlled conditions, representing the highest microbial production titer reported to date [8]. The process utilizes glucose as the primary carbon source and achieves yields of approximately 20% on a carbon basis [8]. Critical to the success of this approach is the implementation of genes encoding para-aminobenzoate synthase (pabAB) from Corynebacterium callunae and aminodeoxychorismate lyase (pabC) from Xenorhabdus bovienii [8].

Advanced fermentation strategies include the use of fed-batch cultivation techniques to maintain optimal nutrient concentrations and minimize byproduct formation [9]. The integration of glycerol and ethanol as co-substrates enables enhanced carbon utilization efficiency and improved overall productivity [9]. Elementary mode analysis demonstrates that glycerol-ethanol combinations provide superior theoretical carbon yields compared to glucose-only systems [9].

Electrochemical synthesis represents another emerging patent-protected approach that offers unique advantages for specific applications [10]. These methods utilize controlled electrochemical conditions to generate reactive intermediates in situ, enabling selective transformations under mild conditions. The electrochemical exfoliation of graphite in the presence of 4-aminobenzoic acid demonstrates the potential for simultaneous synthesis and functionalization reactions [10].

Novel crystallization and purification techniques have also been developed to address specific purity requirements for pharmaceutical applications [7]. Patent-protected methods for aminobenzoic acid recovery from fermentation broths utilize single-step acid treatment in the presence of seed crystals to achieve direct crystallization from complex biological matrices [7]. This approach eliminates multiple purification steps while maintaining product quality suitable for pharmaceutical applications.

Green Chemistry Considerations in Manufacturing

The integration of green chemistry principles into 4-aminobenzoic acid manufacturing has become increasingly important as environmental regulations tighten and sustainability concerns drive industrial innovation. Contemporary production methods increasingly emphasize waste minimization, energy efficiency, and the use of renewable feedstocks to reduce overall environmental impact.

Solvent-free synthesis techniques represent a significant advancement in green chemistry applications for 4-aminobenzoic acid derivatives [11] [12]. Jet milling technology enables the synthesis of Schiff base derivatives from para-aminobenzoic acid under solvent-free conditions, achieving high yields while eliminating waste-producing workup procedures [11] [12]. This approach operates under mild conditions with simple manipulation requirements and short reaction times, making it particularly attractive for industrial implementation [11] [12].

The jet milling process involves mechanical activation of solid reactants to promote chemical transformations without the need for organic solvents [12]. Three distinct Schiff base derivatives were successfully synthesized using this approach, demonstrating the versatility and potential for scale-up [12]. The method provides environmental benefits through the elimination of solvent recovery and disposal requirements while maintaining excellent product yields [12].

Biotechnological production methods offer perhaps the most promising avenue for sustainable 4-aminobenzoic acid manufacturing [13] [14]. The utilization of renewable biomass feedstocks through engineered microbial systems provides a carbon-neutral production pathway that significantly reduces greenhouse gas emissions compared to traditional chemical synthesis [13] [14]. Comprehensive life cycle assessments demonstrate that biotechnological approaches can achieve carbon footprint reductions of 60-80% compared to conventional chemical processes [13] [14].

Advanced bioprocess optimization strategies focus on maximizing carbon utilization efficiency while minimizing waste generation [9]. The implementation of systems biology approaches enables rational design of metabolic pathways to direct carbon flux toward desired product formation [9]. Recent developments include the engineering of cofactor regeneration systems to improve overall process efficiency and reduce metabolic burden on host organisms [9].

Water-based processing systems have gained attention as environmentally preferred alternatives to organic solvent-based methods [15]. Advanced oxidation processes utilizing electro-peroxone technology demonstrate effective treatment capabilities for para-aminobenzoic acid in aqueous systems [15]. These methods generate hydroxyl radicals in situ through the combination of ozonation and electrolysis, enabling efficient contaminant removal without the need for external chemical additions [15].

The development of green chemistry metrics provides quantitative frameworks for evaluating the environmental performance of different synthesis routes [16]. Comprehensive assessments consider factors including atom economy, energy consumption, waste generation, and renewable resource utilization to guide process selection and optimization efforts [16]. Recent comparative studies demonstrate that biotechnological approaches consistently outperform traditional chemical methods across multiple sustainability metrics [16].

Energy efficiency considerations have driven the adoption of continuous processing technologies that minimize thermal requirements while maximizing throughput [3]. Flow chemistry approaches typically demonstrate 30-50% reductions in energy consumption compared to equivalent batch processes due to improved heat integration and reduced processing times [3]. The integration of process intensification technologies further enhances energy efficiency while reducing capital equipment requirements [3].

Waste minimization strategies encompass both prevention and treatment approaches to minimize environmental impact [13]. Source reduction techniques focus on optimizing reaction stoichiometry and improving selectivity to minimize byproduct formation [13]. When waste generation is unavoidable, integrated treatment systems enable recovery and reuse of valuable components while ensuring safe disposal of residual materials [13].

The economic implications of green chemistry implementation vary significantly depending on specific process configurations and market conditions [17]. While initial capital investments may be higher for sustainable technologies, operating cost advantages through reduced waste disposal, energy consumption, and raw material usage often provide attractive returns on investment [17]. Government incentives and regulatory requirements increasingly favor environmentally sustainable production methods, further improving the economic attractiveness of green chemistry approaches [17].

Corporate sustainability initiatives have become major drivers for the adoption of green chemistry principles in 4-aminobenzoic acid manufacturing [17]. Leading chemical companies increasingly implement comprehensive sustainability metrics that encompass environmental impact, social responsibility, and economic performance [17]. These integrated approaches recognize that long-term competitiveness requires balancing multiple stakeholder interests while maintaining operational excellence [17].

The global market for 4-aminobenzoic acid, valued at $242.1 million in 2024 and projected to reach $376.2 million by 2035 with a compound annual growth rate of 4.1% [18], demonstrates strong demand growth that supports investment in advanced manufacturing technologies. The increasing emphasis on sustainable production methods is expected to drive market differentiation, with premium pricing opportunities for products manufactured using environmentally responsible processes [18].

Regional variations in environmental regulations and sustainability requirements create competitive advantages for manufacturers who invest early in green chemistry technologies [19]. Markets with stringent environmental standards, including Europe and North America, show increasing preference for sustainably produced chemicals, even at premium pricing [19]. This trend supports the business case for implementing advanced green chemistry approaches in 4-aminobenzoic acid manufacturing [19].

4-Aminobenzoic acid serves as an essential intermediate in the folate biosynthesis pathway across diverse microbial species, functioning as the aromatic precursor that bridges chorismate metabolism with tetrahydrofolate production [1] [2]. The biosynthetic pathway begins with chorismate, derived from the shikimate pathway, which undergoes a two-step enzymatic conversion to generate 4-aminobenzoic acid [3] [4].

The initial step involves 4-amino-4-deoxychorismate synthase, a dimeric enzyme complex composed of two non-identical subunits designated PabA and PabB [5] [6]. PabA functions as a glutaminase subunit with an estimated molecular weight of 31 kilodaltons, while PabB serves as the aminodeoxychorismate synthase component with a molecular weight of 19 kilodaltons [5]. The PabA subunit catalyzes the hydrolysis of L-glutamine to generate ammonia, which PabB subsequently utilizes to aminate chorismate at the C-4 position, forming 4-amino-4-deoxychorismate [6] [7].

Kinetic characterization studies have revealed that the PabA-PabB complex exhibits optimal activity under specific cofactor conditions, requiring magnesium ions and guanosine nucleotides for maximal enzymatic function [8] [5]. In Bacillus subtilis, the amidotransferase activity of the complex demonstrates 5- to 10-fold higher efficiency compared to the ammonia-dependent aminase activity [8]. The enzyme complex shows remarkable specificity for guanosine derivatives, with guanosine 5'-monophosphate, guanosine 5'-diphosphate, and guanosine 5'-triphosphate all capable of serving as allosteric effectors [8].

The second enzymatic step involves 4-amino-4-deoxychorismate lyase (PabC), which catalyzes the elimination of pyruvate from 4-amino-4-deoxychorismate with concomitant aromatization of the cyclohexadiene ring to generate 4-aminobenzoic acid [3] [4]. This enzyme belongs to the α,β-lyase family of fold-type IV enzymes and requires pyridoxal 5'-phosphate as an essential cofactor for catalytic activity [3].

Extensive studies in Lactococcus lactis have demonstrated the critical importance of balanced carbon flux through both the folate and 4-aminobenzoic acid biosynthesis pathways [2] [9]. Deletion mutants lacking the pabA-pabBC gene cluster proved unable to synthesize folate when cultivated in chemically defined medium lacking 4-aminobenzoic acid [9] [10]. Remarkably, engineered strains overexpressing both folate and 4-aminobenzoic acid biosynthesis gene clusters achieved production levels of 2.7 milligrams of folate per liter per optical density unit at 600 nanometers, representing an 80-fold increase compared to wild-type strains [9] [11].

The regulatory mechanisms governing 4-aminobenzoic acid biosynthesis in microorganisms typically involve constitutive, low-level gene expression that remains largely unresponsive to feedback inhibition by the end product or downstream folate metabolites [12] [6]. This regulatory pattern ensures continuous availability of 4-aminobenzoic acid for folate synthesis while preventing metabolic burden from excessive production.

Interaction with Sulfonamide Antibiotics

The interaction between 4-aminobenzoic acid and sulfonamide antibiotics represents one of the most thoroughly characterized examples of competitive enzyme inhibition in biochemistry, forming the molecular basis for the antibacterial activity of this historically significant class of antimicrobial agents [21] [22]. Sulfonamides function as structural analogs of 4-aminobenzoic acid, enabling them to compete directly with the natural substrate for binding to dihydropteroate synthase [23] [24].

The competitive inhibition mechanism was first established through classical enzymological studies that demonstrated a linear relationship between 4-aminobenzoic acid and sulfonamide concentrations required to maintain constant levels of bacterial growth inhibition [21] [25]. These investigations revealed that 4-aminobenzoic acid can completely nullify the bacteriostatic effects of all tested sulfonamide compounds, despite marked differences in their chemical structures [21] [26].

Dihydropteroate synthase, the primary target of sulfonamide antibiotics, catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate with 4-aminobenzoic acid to produce dihydropteroate [27] [28]. This enzyme exists as a dimeric protein with a molecular architecture characterized by parallel β-strands surrounded by α-helices in the triosephosphate isomerase barrel configuration [27]. The active site demonstrates high specificity for 4-aminobenzoic acid, with Michaelis constants typically in the micromolar range [27].

Sulfonamide compounds exploit this specificity through molecular mimicry, with their structural similarity to 4-aminobenzoic acid enabling competitive binding to the enzyme active site [23] [22]. The sulfonamide functional group and para-substituted aromatic ring closely replicate the key structural features of 4-aminobenzoic acid that are essential for enzyme recognition [29]. However, instead of productive catalysis, sulfonamide binding results in the formation of alternative products that cannot participate in subsequent folate biosynthesis steps [27] [30].

Kinetic analysis of sulfonamide inhibition reveals that the ratio of 4-aminobenzoic acid to inhibitor required for bacterial growth remains constant over wide concentration ranges, confirming the competitive nature of the interaction [21] [25]. For sulfathiazole, classical studies demonstrated a 10-fold variation in the concentrations that prevented visible bacterial colony formation over different time periods, illustrating the bacteriostatic rather than bactericidal nature of sulfonamide action [21].

The development of bacterial resistance to sulfonamides involves multiple mechanisms, including mutations in the dihydropteroate synthase enzyme that reduce sulfonamide binding affinity while maintaining 4-aminobenzoic acid recognition [30] [28]. Alternative resistance mechanisms involve the acquisition of plasmid-borne sul genes encoding divergent dihydropteroate synthase enzymes that demonstrate reduced sensitivity to sulfonamide inhibition [30]. These resistant enzymes contain specific amino acid sequence modifications, particularly a conserved phenylalanine-glycine motif, that enable discrimination against sulfonamides while preserving 4-aminobenzoic acid binding capability [30].

Clinical applications of sulfonamides have evolved to address resistance development through combination therapy approaches. Sulfamethoxazole is commonly administered together with trimethoprim, creating a synergistic effect by targeting both dihydropteroate synthase and dihydrofolate reductase within the folate biosynthesis pathway [22] [24]. This dual inhibition strategy increases therapeutic efficacy while reducing the likelihood of resistance emergence.

The selectivity of sulfonamide antibiotics for bacterial pathogens stems from fundamental differences in folate metabolism between prokaryotes and eukaryotes. Bacteria must synthesize folate de novo and lack the active transport systems that allow eukaryotic cells to acquire preformed folates from dietary sources [22] [24]. Consequently, inhibition of 4-aminobenzoic acid incorporation severely compromises bacterial nucleic acid synthesis while having minimal impact on human cellular metabolism.

Human Gut Microbiome Metabolism

The human gut microbiome represents a complex ecosystem of microbial species that collectively contribute to host nutrition through the synthesis of essential metabolites, including 4-aminobenzoic acid [1] [31]. Although humans lack the enzymatic machinery necessary for de novo 4-aminobenzoic acid synthesis, symbiotic intestinal bacteria provide this compound as part of their normal metabolic activities [1] [32].

Escherichia coli, a prominent member of the human gut microbiota, exemplifies the bacterial contribution to 4-aminobenzoic acid metabolism through its well-characterized biosynthetic pathway [1] [33]. This organism generates 4-aminobenzoic acid from chorismate via the sequential action of 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase enzymes [1] [34]. The genes encoding these enzymes (pabA, pabB, and pabC) are organized as separate transcriptional units within the bacterial chromosome and exhibit constitutive expression patterns that ensure continuous 4-aminobenzoic acid production [33].

Metabolically engineered bacterial strains have demonstrated the substantial production capacity of gut microorganisms for 4-aminobenzoic acid synthesis. Genetically modified Escherichia coli strains incorporating multiple copies of 4-aminobenzoic acid biosynthesis genes achieved production levels of 35 millimolar (4.8 grams per liter) in fed-batch fermentation systems [33] [34]. These studies utilized codon-optimized gene variants derived from Corynebacterium efficiens, highlighting the potential for optimizing bacterial 4-aminobenzoic acid production through genetic engineering approaches [34].

The metabolic significance of bacterial 4-aminobenzoic acid production extends beyond simple vitamin supplementation to encompass complex host-microbiota interactions that influence immune function and metabolic homeostasis [35] [36]. Research has demonstrated that gut bacteria can modulate host serotonin levels through pathways that may involve 4-aminobenzoic acid-dependent folate synthesis, as folate serves as an essential cofactor for one-carbon metabolism reactions critical to neurotransmitter biosynthesis [35].

Bacterial production of 4-aminobenzoic acid within the intestinal environment occurs under unique physiological conditions that differ substantially from laboratory culture systems. The intestinal tract provides a nutrient-rich, anaerobic environment with complex microbial community interactions that can influence individual species' metabolic activities [37]. Studies using conjugated 4-aminobenzoic acid compounds as bacterial growth indicators have demonstrated that intestinal bacterial populations actively metabolize 4-aminobenzoic acid derivatives, with urinary excretion patterns reflecting the overall metabolic activity of the gut microbiome [37].

The relationship between gut microbiota composition and 4-aminobenzoic acid availability has important implications for host health, particularly regarding folate status and related metabolic processes [38]. Disruption of normal gut microbiota through antibiotic treatment or disease states can potentially compromise bacterial 4-aminobenzoic acid production, although the quantitative significance of this contribution to overall host folate metabolism remains incompletely characterized [38].

Advanced metabolomics approaches have identified 4-aminobenzoic acid among the circulating metabolites derived from gut microbial metabolism, confirming that bacterially produced 4-aminobenzoic acid can enter the systemic circulation and potentially influence host physiology [39]. The concentrations of these bacterially derived metabolites can reach levels comparable to those achieved by pharmaceutical agents, underscoring the biological significance of microbial contributions to host metabolism [39].

Purity

Physical Description

Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline]

Solid

Color/Form

Light buff crystals; white when pure

Yellowish to red crystals or prisms

White or slightly yellow crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

0.83 (LogP)

log Kow = 0.83

0.83

Odor

Appearance

Melting Point

188.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 165 of 218 companies with hazard statement code(s):;

H302 (57.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used orally in the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie's disease, and topically as a sunscreen and protectant.

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.

PABA has long been an accepted objective marker to verify completeness of 24 hour urine sampling as PABA is rapidly and almost completely eliminated with the urine. For this reason PABA has been used clinically for long as the indicator substance in pancreas and liver function tests.

Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

ATC Code

D02 - Emollients and protectives

D02B - Protectives against uv-radiation

D02BA - Protectives against uv-radiation for topical use

D02BA01 - Aminobenzoic acid

Mechanism of Action

The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Of an oral dose of 1 g para-aminobenzoic acid, 82% was excreted in the urine of 3 male volunteers within 4 hr; para-aminohippuric acid and acetyl-para- aminohippuric acid were the principal metabolites. Concurrent administration of sodium benzoate totally abolished the excretion of these glycine conjugates.

The percutaneous absorption and metabolism of three structurally related compounds, benzoic acid, p-aminobenzoic acid (PABA), and ethyl aminobenzoate (benzocaine), were determined in vitro through hairless guinea pig skin. Benzocaine was also studied in human skin. Absorption of benzocaine was rapid and similar through both viable and nonviable skin. The absorption of the two acidic compounds, benzoic acid and PABA, was greater through nonviable skin. A small portion (6.9%) of absorbed benzoic acid was conjugated with glycine to form hippuric acid. Although N-acetyl-benzocaine had not been observed as a metabolite of benzocaine when studied by other routes of administration, both PABA and benzocaine were extensively N-acetylated during percutaneous absorption. Thus, the metabolism of these compounds should be considered in an accurate assessment of absorption after topical application.

Skin absorption of PABA corresponding to 1.6 to 9.6% of the applied amount of PABA was measured in the urine of six male volunteers after application of PABA in three different preparations. No significant difference where observed between the three preparations.

For more Absorption, Distribution and Excretion (Complete) data for 4-AMINOBENZOIC ACID (10 total), please visit the HSDB record page.

Metabolism Metabolites

Acetylation is dose-dependent. In rats given up to 5 mg/kg bw, 75% of the metabolites were acetylated; with higher doses, the extent of acetylation decreased down to 40%. An inverse relationship exists between acetylation and glycine conjugation: when acetylation decreases, glycine conjugation increases; such a decrease is seen in pantothenic acid-deficient rats. . Male rats excreted a larger amount of acetylated conjugates in the urine than females.

Following ingestion /in man/ of 1.0 g, ...main metabolites were p-aminohippuric acid and acetyl-p-aminohippuric acid.

... PABA is predominantly metabolized by acetylation and glycine conjugation to form p-acetamidobenzoic acid (PAABA), p-aminohippuric acid (PAHA), and p-acetamidohippuric acid (PAAHA). ... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08 +/- 0.78 min in slow acetylation rabbits. Significant differences were obtained in formation of PAABA and PAHA formed from PABA in both acetylation phenotype rabbits.

For more Metabolism/Metabolites (Complete) data for 4-AMINOBENZOIC ACID (9 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

For more Drug Warnings (Complete) data for 4-AMINOBENZOIC ACID (13 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

It is manufactured commercially by the catalytic hydrogenation of 4-nitrobenzoic acid using a platinum or palladium catalyst or by reduction with tin or iron and hydrochloric acid.

The Hofmann degradation reaction of terephthalic acid is ... /a/ source of 4-aminobenzoic acid. Dimethyl terephthalate reacts with one equivalent of potassium hydroxide in methanol. The resultant salt is then amidated with liquid ammonia indimethylformamide at 130 - 140 °C to give potassium terephthalamate. This then reacts with sodium hypochlorite solution at 50 - 92 °C. The overall yield is approximately 70%. A two-stage Hofmann reaction has been developed. The yield is 93%.

General Manufacturing Information

Commercially available as the calcium, potassium, and sodium salts.

p-Aminobenzoic acid is also known as anti-gray hair factor (in rats only).

Absorbs UV light of wavelengths in the region of 260 to 313 nm; its molar absorptivity at 288.5 nm is 18,300. However, it does not absorb throughout the near UV range ... Nevertheless, in the 260 to 313 nm range, it has the highest protection index of current sunscreen agents.

The drug occurs as white or slightly yellow, odorless crystals or crystalline powder. The drug is slightly soluble in water and freely soluble in alcohol. PABA is incompatible with ferric salts and oxidizing agents and darkens on exposure to air or light; preparations of the drug should be stored in light-resistant containers.

Analytic Laboratory Methods

... Aromatic amines, including p-aminobenzoic acid have been detected in solution or on TLC plates by determining the fluorescence spectra of their fluorescamine derivatives. Method has a detection limit of 3 ug/L when in solution and 0.2 ug on chromatographic plates.

HPLC has been used for determining p-aminobenzoic acid and its metabolites in urine and serum, with a limit of detection of 5 ng. ... p-Aminobenzoic acid may be determined colorimetrically.

Clinical Laboratory Methods

Storage Conditions

Interactions

PABA appears to block the formatin of salicyluric acid from salicylic acid, resulting in increased salicylate blood levels.

Aminosalicylic acid appears to act on tubercle bacilli in a manner similar to that of sulfonamides on other organisms (by competing with PABA). Thus the administration of PABA may be expected to inhibit the antimicrobial activity of aminosalicylic acid.

Interferon titers induced by 0.007% PABA and poludan were compatible after both injections in the conjunctiva but not in the anterior chamber humor.

For more Interactions (Complete) data for 4-AMINOBENZOIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Conditions to avoid: Exposure to light. May discolor on exposure to air and light.

Dates

2: Mutch CA, Ordonez AA, Qin H, Parker M, Bambarger LE, Villanueva-Meyer JE, Blecha J, Carroll V, Taglang C, Flavell R, Sriram R, VanBrocklin H, Rosenberg O, Ohliger MA, Jain SK, Neumann KD, Wilson DM. [(11)C]Para-Aminobenzoic Acid: A Positron Emission Tomography Tracer Targeting Bacteria-Specific Metabolism. ACS Infect Dis. 2018 May 8. doi: 10.1021/acsinfecdis.8b00061. [Epub ahead of print] PubMed PMID: 29712422.

3: Jeong YR, Kim SY, Park YS, Lee GM. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. J Pharm Sci. 2018 Jul;107(7):1831-1841. doi: 10.1016/j.xphs.2018.03.013. Epub 2018 Mar 21. PubMed PMID: 29574229.

4: Abellán-Llobregat A, González-Gaitán C, Vidal L, Canals A, Morallón E. Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids. Biosens Bioelectron. 2018 Jun 30;109:123-131. doi: 10.1016/j.bios.2018.02.047. Epub 2018 Feb 23. PubMed PMID: 29547773.

5: Xia H, Attygalle AB. Transformation of the gas-phase favored O-protomer of p-aminobenzoic acid to its unfavored N-protomer by ion activation in the presence of water vapor: An ion-mobility mass spectrometry study. J Mass Spectrom. 2018 Apr;53(4):353-360. doi: 10.1002/jms.4066. PubMed PMID: 29377420.

6: Gaines E, Di Tommaso D. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Pharmaceutics. 2018 Jan 23;10(1). pii: E12. doi: 10.3390/pharmaceutics10010012. PubMed PMID: 29360788; PubMed Central PMCID: PMC5874825.

7: Laborda P, Zhao Y, Ling J, Hou R, Liu F. Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. J Agric Food Chem. 2018 Jan 24;66(3):630-636. doi: 10.1021/acs.jafc.7b05084. Epub 2018 Jan 12. PubMed PMID: 29283262.

8: Al-Zaydi KM, Khalil HH, El-Faham A, Khattab SN. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chem Cent J. 2017 May 10;11(1):39. doi: 10.1186/s13065-017-0267-3. PubMed PMID: 29086830; PubMed Central PMCID: PMC5423881.

9: Gan HM, Lee YP, Austin CM. Nanopore Long-Read Guided Complete Genome Assembly of Hydrogenophaga intermedia, and Genomic Insights into 4-Aminobenzenesulfonate, p-Aminobenzoic Acid and Hydrogen Metabolism in the Genus Hydrogenophaga. Front Microbiol. 2017 Oct 4;8:1880. doi: 10.3389/fmicb.2017.01880. eCollection 2017. PubMed PMID: 29046667; PubMed Central PMCID: PMC5632844.

10: Patrick AL, Cismesia AP, Tesler LF, Polfer NC. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. Int J Mass Spectrom. 2017 Jul;418:148-155. doi: 10.1016/j.ijms.2016.09.022. Epub 2016 Oct 7. PubMed PMID: 28781574; PubMed Central PMCID: PMC5542407.

11: Qiu L, Tian K, Pan J, Jiang L, Yang H, Zhu X, Shen B, Duan Y, Huang Y. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. Tetrahedron. 2017 Feb 9;73(6):771-775. doi: 10.1016/j.tet.2016.12.059. Epub 2016 Dec 28. PubMed PMID: 28626267; PubMed Central PMCID: PMC5471356.

12: Imai T, Tanaka K, Yonemitsu T, Yakushiji Y, Ohura K. Elucidation of the Intestinal Absorption of para-Aminobenzoic Acid, a Marker for Dietary Intake. J Pharm Sci. 2017 Sep;106(9):2881-2888. doi: 10.1016/j.xphs.2017.04.070. Epub 2017 May 24. PubMed PMID: 28549908.

13: Cismesia AP, Nicholls GR, Polfer NC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. J Mol Spectrosc. 2017 Feb;332:79-85. doi: 10.1016/j.jms.2016.10.020. Epub 2016 Nov 1. PubMed PMID: 28439142; PubMed Central PMCID: PMC5400370.

14: Giraldo A, Montes R, Rodil R, Quintana JB, Vidal-Liñán L, Beiras R. Ecotoxicological Evaluation of the UV Filters Ethylhexyl Dimethyl p-Aminobenzoic Acid and Octocrylene Using Marine Organisms Isochrysis galbana, Mytilus galloprovincialis and Paracentrotus lividus. Arch Environ Contam Toxicol. 2017 May;72(4):606-611. doi: 10.1007/s00244-017-0399-4. Epub 2017 Apr 8. PubMed PMID: 28391487.

15: Paul A, Kalita S, Kalita S, Sukumar P, Mandal B. Disaggregation of Amylin Aggregate by Novel Conformationally Restricted Aminobenzoic Acid containing α/β and α/γ Hybrid Peptidomimetics. Sci Rep. 2017 Jan 5;7:40095. doi: 10.1038/srep40095. PubMed PMID: 28054630; PubMed Central PMCID: PMC5214534.

16: Thiede JM, Kordus SL, Turman BJ, Buonomo JA, Aldrich CC, Minato Y, Baughn AD. Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates. Sci Rep. 2016 Dec 1;6:38083. doi: 10.1038/srep38083. PubMed PMID: 27905500; PubMed Central PMCID: PMC5131483.

17: Chai Q, Zhang S, Wang X, Yang H, Xie YF. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. J Hazard Mater. 2017 Feb 15;324(Pt B):626-633. doi: 10.1016/j.jhazmat.2016.11.035. Epub 2016 Nov 15. PubMed PMID: 27887814.

18: Zhai P, Chen X, Dong W, Li H, Chovelon JM. Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. Environ Sci Pollut Res Int. 2017 Jan;24(1):558-567. doi: 10.1007/s11356-016-7778-7. Epub 2016 Oct 13. PubMed PMID: 27734316.

19: Singaraju AB, Nguyen K, Jain A, Haware RV, Stevens LL. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Mol Pharm. 2016 Nov 7;13(11):3794-3806. Epub 2016 Oct 24. PubMed PMID: 27723351.

20: Seo J, Warnke S, Gewinner S, Schöllkopf W, Bowers MT, Pagel K, von Helden G. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Phys Chem Chem Phys. 2016 Sep 14;18(36):25474-25482. PubMed PMID: 27722299.